![molecular formula C10H9FN4O B1488973 (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone CAS No. 2098010-88-7](/img/structure/B1488973.png)
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
Research involving related compounds, such as "3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone," highlights the synthesis of novel compounds and their preliminary biological evaluation for antitumor properties. These studies often focus on the condensation reactions of specific aromatic compounds and assess their inhibitory effects on various cancer cell lines, showcasing the potential for developing new therapeutic agents (Zhi-hua Tang, W. Fu, 2018).
Design and Synthesis for Molecular Targeting
Another application is found in the design and synthesis of compounds for targeting specific molecular receptors. For instance, research on dipolar cycloaddition reactions to access novel compounds with specific bioactivity, such as P2X7 antagonists, underlines the strategic approach to discover clinical candidates for mood disorders, leveraging the structural nuances of fluorophenyl derivatives (C. Chrovian et al., 2018).
Cholesterol Absorption Inhibition
Compounds with fluorophenyl moieties have been investigated for their ability to inhibit cholesterol absorption, suggesting potential applications in managing cholesterol levels. The synthesis and evaluation of such compounds in preclinical models offer insights into their mechanism of action and therapeutic potential (S. Rosenblum et al., 1998).
Biological Activity Screening
Fluoro-substituted compounds, including benzoxazoles and pyrazolyl derivatives, are synthesized and screened for their biological activities. This research contributes to the identification of compounds with promising antibacterial and anticancer properties, providing a foundation for further drug development efforts (R. Jadhav, A. Nikumbh, B. Karale, 2015).
Solid-State Characterization
The solid-state characterization of pharmaceutical compounds, such as linezolid and its synthetic precursors, using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, illustrates the importance of understanding compound properties in drug formulation and development (E. Wielgus et al., 2015).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWVPCLGMAQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.